molecular formula C12H26 B14563677 3,3,4-Triethylhexane CAS No. 62199-87-5

3,3,4-Triethylhexane

Cat. No.: B14563677
CAS No.: 62199-87-5
M. Wt: 170.33 g/mol
InChI Key: YGNQREHYYJPYLX-UHFFFAOYSA-N
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Description

3,3,4-Triethylhexane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its three ethyl groups attached to the third and fourth carbon atoms of the hexane chain. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Triethylhexane can be achieved through various methods, including the alkylation of hexane with ethyl groups. One common approach involves the use of Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of other branched alkanes. Catalysts such as platinum or palladium on carbon are often used in these processes to facilitate the hydrogenation reactions under high pressure and moderate temperatures.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Triethylhexane undergoes various chemical reactions typical of alkanes, including:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions to yield more saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or high temperatures, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with platinum or palladium catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: More saturated hydrocarbons

    Substitution: Haloalkanes (e.g., 3,3,4-triethylhexyl chloride)

Scientific Research Applications

3,3,4-Triethylhexane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized as a component in specialty fuels and lubricants due to its branched structure, which imparts desirable properties such as low freezing points and high octane ratings.

Mechanism of Action

The mechanism of action of 3,3,4-Triethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. The molecular targets and pathways involved in its effects are largely related to its hydrophobic nature and ability to integrate into lipid environments.

Comparison with Similar Compounds

Similar Compounds

    3,3,4-Trimethylhexane: Another branched alkane with a similar structure but with methyl groups instead of ethyl groups.

    2,2,4-Trimethylpentane (Isooctane): A widely known branched alkane used as a standard in octane rating for fuels.

    3-Ethyl-2-methylpentane: A branched alkane with a different arrangement of ethyl and methyl groups.

Uniqueness

3,3,4-Triethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of three ethyl groups provides it with a higher molecular weight and different boiling and melting points compared to its similar counterparts. This unique structure also influences its reactivity and applications in various fields.

Properties

CAS No.

62199-87-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,4-triethylhexane

InChI

InChI=1S/C12H26/c1-6-11(7-2)12(8-3,9-4)10-5/h11H,6-10H2,1-5H3

InChI Key

YGNQREHYYJPYLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC)(CC)CC

Origin of Product

United States

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